
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a phenyl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a phenyl group, and a urea group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the urea group could participate in reactions involving the carbonyl group or the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine (TFMP) moiety, a key structural component of this compound, has significant applications in the agrochemical industry. It is primarily used for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of TFMP derivatives .
Pharmaceutical Development
Several TFMP derivatives, including our compound of interest, are utilized in pharmaceuticals. They have been incorporated into drugs that have received market approval, and many candidates are currently undergoing clinical trials. The trifluoromethyl group’s influence on biological activities makes it a valuable feature in medicinal chemistry .
Material Science
In material science, the compound’s derivatives could be explored for the development of new materials with unique properties, such as increased resistance to degradation or improved performance in extreme conditions. The trifluoromethyl group could potentially affect the material’s density, stability, and reactivity .
Environmental Science
The environmental impact of chemicals containing the trifluoromethyl group is an area of ongoing research. This compound could be studied for its environmental fate, including its persistence and potential bioaccumulation. Understanding its interaction with environmental systems is crucial for assessing its ecological footprint .
Biochemistry
In biochemistry, the compound’s interaction with biological systems can be studied. It could be involved in enzyme inhibition or receptor interaction due to its structural similarity to certain bioactive molecules. This can lead to the discovery of new biochemical pathways or therapeutic targets .
Veterinary Medicine
Similar to its use in human medicine, this compound’s derivatives may find applications in veterinary medicine. The trifluoromethyl group can enhance the pharmacokinetic properties of veterinary drugs, making them more effective in treating animal diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, contributing to their broad spectrum of activities .
Mode of Action
The biological activities of similar compounds are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Similar compounds with a trifluoromethyl group are known to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds are known to have a wide range of biological activities, including protection of crops from pests in the agrochemical industry and various therapeutic effects in the pharmaceutical industry .
Action Environment
The physicochemical properties of similar compounds suggest that they may be influenced by factors such as ph, temperature, and the presence of other chemicals .
Safety and Hazards
Future Directions
The future research directions for this compound would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis. Given the wide range of activities exhibited by pyrazole derivatives, this compound could be a promising candidate for drug development .
properties
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)14-10-13(11-6-7-11)23(22-14)9-8-20-15(24)21-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRMDTGEEVFXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

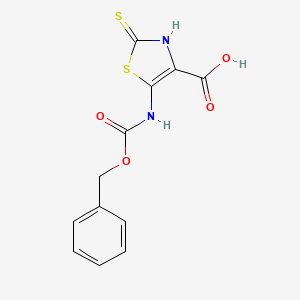
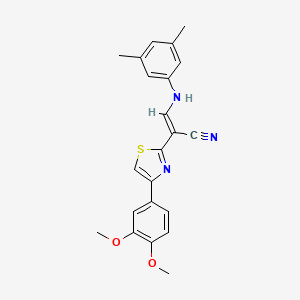

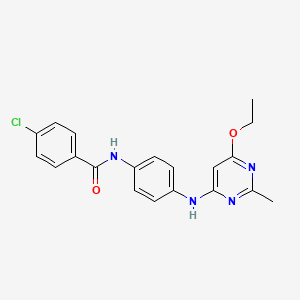
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2871970.png)

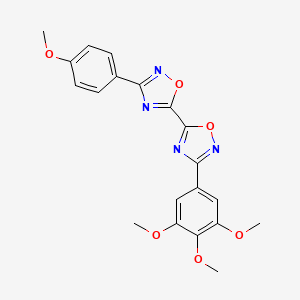
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)
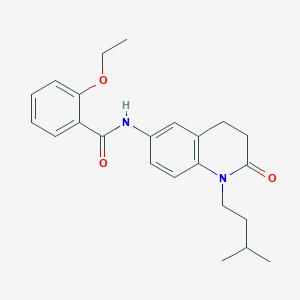
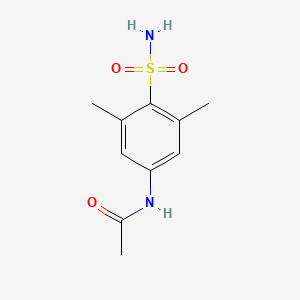

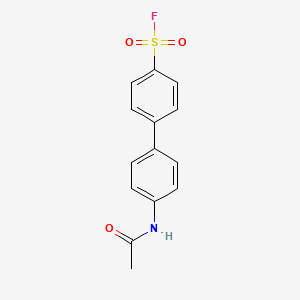
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)